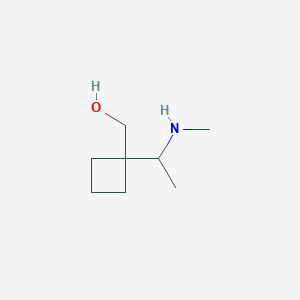
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol is an organic compound with a unique structure that includes a cyclobutyl ring, a methylamino group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Methylamino)ethyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl compounds.
Scientific Research Applications
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(1-(Methylamino)ethyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutyl ring.
Cyclobutylamine: Contains an amino group instead of the methylamino group.
Cyclobutanone: The oxidized form of the cyclobutyl ring.
Uniqueness
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol is unique due to the presence of both a methylamino group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
(1-(1-(Methylamino)ethyl)cyclobutyl)methanol, also known as a cyclobutyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H15N
- Molecular Weight : 141.21 g/mol
- IUPAC Name : this compound
This compound features a cyclobutyl ring, which is known for its unique strain and reactivity, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The presence of the methylamino group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins. This interaction can modulate various signaling pathways involved in cellular processes.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with cyclobutyl moieties possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Cyclobutyl-containing compounds have been investigated for their anticancer potential. Studies show that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, an analog of this compound demonstrated cytotoxic effects in breast cancer cells by activating caspase pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress, possibly through the modulation of antioxidant pathways. This activity positions it as a candidate for further exploration in neurodegenerative disease research.
Case Studies and Research Findings
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-[1-(methylamino)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(9-2)8(6-10)4-3-5-8/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
RBGBDBAZNCFGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















